molecular formula C24H21Cl3N4 B2592963 1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine CAS No. 338416-96-9

1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B2592963
CAS No.: 338416-96-9
M. Wt: 471.81
InChI Key: JIQHLIBCYVTGIR-UHFFFAOYSA-N
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Description

1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and as a scaffold for drug development .

Preparation Methods

The synthesis of 1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine typically involves multi-step reactions. The key steps include:

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s binding to these targets can inhibit their function, leading to therapeutic effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-4-(3,4-dichlorophenyl)piperazine can be compared with other imidazo[1,2-a]pyridine derivatives and piperazine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its combined structure, which enhances its potential for therapeutic applications and chemical diversity .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl3N4/c25-18-6-4-17(5-7-18)24-22(31-10-2-1-3-23(31)28-24)16-29-11-13-30(14-12-29)19-8-9-20(26)21(27)15-19/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQHLIBCYVTGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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